molecular formula C10H16O3 B571808 Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate CAS No. 1312535-32-2

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Cat. No.: B571808
CAS No.: 1312535-32-2
M. Wt: 184.235
InChI Key: VNJMCDQYRCNFIM-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a methyl ester derivative of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique chemical structure, which includes a cyclohexane ring with a ketone and ester functional group. It is used in various scientific research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters

Scientific Research Applications

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: The compound is used in the production of fine chemicals and materials science .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclohexanecarboxylate
  • Methyl 4-oxocyclohexanecarboxylate
  • 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Uniqueness

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties. The presence of two methyl groups at the 2-position enhances its steric hindrance and influences its reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMCDQYRCNFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Copper iodide (121.8 g, 639.54 mmol) was suspended in Et2O (800 mL). Methyllithium (1.6 M in diethyl ether, 800 mL, 1.28 mol) was added dropwise at −40° C. over 3 hours. A solution of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (53.8 g, 319.88 mmol) in Et2O (400 mL) was added at −40° C. over 2 minutes. The resulting solution was stirred 5 hours at −20° C. The mixture was diluted with saturated aqueous ammonium chloride (2.5 L) and extracted with EtOAc (3×2 L). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via silica gel column chromatography (1:20 EtOAc/petroleum ether). Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate was obtained as a yellow oil. MS ESI calcd. for C10H17O3 [M+H]+ 185. found 185. 1H NMR (600 MHz, CDCl3) δ 3.49 (s, 3H), 2.43-2.40 (m, 1H), 2.35-2.29 (m, 1H), 2.21-2.17 (m, 1H), 2.11-2.04 (m, 1H), 2.00-1.96 (m, 1H), 1.91-1.85 (m, 1H), 0.85 (s, 3H), 0.77 (s, 3H).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
121.8 g
Type
catalyst
Reaction Step Five

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